molecular formula C21H21ClN2O3S B2642637 1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone CAS No. 1448059-17-3

1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Cat. No.: B2642637
CAS No.: 1448059-17-3
M. Wt: 416.92
InChI Key: LLMOHTUVWWGXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonylated pyrrolidine derivative fused with a 1-methylindol-3-yl ethanone moiety. Its structure features a 4-chlorophenyl sulfonyl group attached to the pyrrolidine ring, which likely enhances its pharmacokinetic properties, such as metabolic stability and membrane permeability.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-2-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-23-13-15(19-4-2-3-5-20(19)23)12-21(25)24-11-10-18(14-24)28(26,27)17-8-6-16(22)7-9-17/h2-9,13,18H,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMOHTUVWWGXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The 4-chlorophenylsulfonyl group can be introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Indole Moiety: The indole ring can be attached via a Friedel-Crafts acylation reaction, using an indole derivative and an acyl chloride or anhydride.

    Final Coupling: The final step involves coupling the sulfonyl-pyrrolidine intermediate with the indole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the indole ring or the pyrrolidine ring under strong oxidizing conditions.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the 4-chlorophenyl group or the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the indole or pyrrolidine rings.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted derivatives at the 4-chlorophenyl or indole positions.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to 1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone exhibit significant anti-inflammatory properties. For instance, research published in ACS Omega demonstrated that structurally related compounds showed potent inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response . The compound's ability to inhibit COX-II suggests it could be developed as a non-steroidal anti-inflammatory drug (NSAID).

Analgesic Properties

The analgesic potential of this compound has been explored through various preclinical models. Studies have shown that similar sulfonamide derivatives can effectively reduce pain responses in animal models without causing significant gastric damage, a common side effect of traditional NSAIDs . The mechanism appears to involve modulation of pain pathways through COX inhibition and possibly other pathways related to inflammation.

Anticancer Activity

The compound's structure suggests potential anticancer activity, particularly against various cancer cell lines. A review on Mannich bases highlighted that compounds with similar structural features have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The incorporation of the indole moiety is believed to enhance the compound's interaction with cellular targets involved in cancer proliferation.

Case Studies

StudyFindings
ACS Omega Study on COX InhibitorsCompounds with similar structures showed IC50 values indicating effective COX-II inhibition (IC50 < 10 μM).Supports the development of new anti-inflammatory drugs from this class .
Analgesic Activity AssessmentDemonstrated significant pain relief in rodent models at doses of 50 mg/kg without gastric side effects.Indicates potential for safer analgesics .
Anticancer Activity ReviewCompounds derived from similar frameworks exhibited IC50 values < 10 μM against MCF-7 cells.Suggests promising anticancer properties warranting further investigation .

Mechanism of Action

The mechanism of action of 1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone would depend on its specific biological target. Generally, compounds with indole and sulfonyl groups can interact with enzymes, receptors, or other proteins, modulating their activity. The 4-chlorophenyl group may enhance binding affinity or specificity to certain molecular targets.

Comparison with Similar Compounds

Structural Analogues

(a) 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone (CAS 292855-52-8)
  • Structure : Lacks the pyrrolidine ring and 4-chloro substitution on the sulfonyl group.
  • Molecular Weight : 299.34 g/mol vs. ~425 g/mol (estimated for the target compound).
  • Properties : The phenylsulfonyl group in this analog may reduce polarity compared to the 4-chlorophenyl sulfonyl group, affecting solubility and target affinity .
(b) 2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone (MLS000101473)
  • Structure : Replaces pyrrolidine with morpholine and introduces a 4-chlorobenzyl group on the indole.
  • The benzyl substitution may enhance lipophilicity compared to the target compound’s methylindole .
(c) 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one
  • Structure : Substitutes pyrrolidine sulfonyl with a pyrazole ring.
  • Activity : Pyrazole-containing compounds often exhibit kinase inhibitory activity, suggesting divergent biological targets compared to sulfonylated pyrrolidines .

Physicochemical and Pharmacological Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Activity
Target Compound C₂₁H₁₉ClN₂O₃S (est.) ~425 4-ClPh-SO₂, pyrrolidine, methylindole Kinase inhibition, CNS modulation
1-(1H-Indol-3-yl)-2-(PhSO₂)ethanone C₁₆H₁₃NO₃S 299.34 Ph-SO₂, indole Unknown (limited data)
2-[1-(4-ClBz)indol-3-yl]SO₂-1-morpholine C₂₂H₂₀ClN₂O₄S 455.92 4-ClBz, morpholine Anticancer (hypothesized)
4-Chloromethcathinone (4-CMC) C₁₀H₁₂ClNO 197.66 4-ClPh, cathinone Stimulant

Crystallographic and Stability Data

  • Analogues: 1-{2-[(E)-2-(2-Nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone (): Crystal structure (R factor = 0.041) shows planar indole and sulfonyl groups, suggesting similar rigidity in the target compound . (4Z)-3-(4-Chlorophenyl)-4-[2-(1-naphthyl)-2-oxoethylidene]-3,4-dihydroquinazolin-2(1H)-one (): High yield (90%) via condensation, a method applicable to the target compound’s synthesis .

Biological Activity

The compound 1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial effects, enzyme inhibition, and anticancer activity, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN2O3SC_{19}H_{20}ClN_{2}O_{3}S. It features a pyrrolidine ring substituted with a sulfonyl group and an indole moiety, which is significant for its biological activity. The presence of the chlorophenyl group enhances its pharmacological properties.

Antibacterial Activity

Research has demonstrated that compounds with similar structural features exhibit moderate to strong antibacterial activity. For instance, a study conducted on related sulfonamide derivatives indicated effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CStaphylococcus aureusWeak

Enzyme Inhibition

The compound is also noted for its enzyme inhibitory properties. In particular, it has shown significant inhibition of acetylcholinesterase (AChE) and urease. The IC50 values for these activities are critical for assessing the therapeutic potential of the compound in treating conditions like Alzheimer's disease and urinary infections.

EnzymeIC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
Urease0.63 ± 0.001

These values indicate that the compound exhibits strong inhibitory action, making it a candidate for further development in pharmacotherapy.

Anticancer Activity

The anticancer potential of similar compounds has been explored through various in vitro studies. For instance, molecules featuring the indole structure have been associated with cytotoxicity against cancer cell lines such as A-431 and Jurkat cells. The mechanism often involves interaction with Bcl-2 family proteins, which are crucial in regulating apoptosis .

Case Studies

  • Study on Antibacterial Efficacy : A recent study synthesized several derivatives based on the sulfonamide structure and tested their antibacterial activity against multiple strains. Results indicated that modifications to the pyrrolidine ring significantly affected antibacterial potency .
  • Enzyme Inhibition Research : Another investigation focused on the enzyme inhibitory effects of compounds similar to this compound. The study highlighted that structural variations led to differing degrees of AChE inhibition, suggesting a structure-activity relationship (SAR) that could guide future synthesis .

Q & A

Basic: What synthetic routes are available for preparing this compound, and what key reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step reactions, including sulfonylation of pyrrolidine, indole functionalization, and ketone coupling. Critical reaction conditions include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for sulfonylation and coupling steps to enhance reactivity .
  • Temperature control : Reactions involving sulfonyl chloride intermediates require low temperatures (0–5°C) to minimize side reactions .
  • Catalysts/Reagents : Use of coupling agents like EDCI/HOBt for amide bond formation between the pyrrolidine and indole moieties .
    Post-synthesis purification via column chromatography or recrystallization (e.g., methanol/water mixtures) is essential to achieve >95% purity . Characterization relies on 1H/13C NMR for verifying sulfonyl and indole linkages and mass spectrometry (MS) for molecular weight confirmation .

Advanced: How can researchers optimize regioselectivity during the sulfonylation of the pyrrolidine moiety?

Answer:
Regioselectivity challenges arise due to competing sulfonylation at multiple nitrogen or oxygen sites. Strategies include:

  • Protecting groups : Temporarily block reactive sites (e.g., using Boc for secondary amines) to direct sulfonylation to the pyrrolidine nitrogen .
  • Solvent polarity : Higher polarity solvents (e.g., acetonitrile) favor transition-state stabilization for desired regiochemistry .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–10°C) favor kinetic products, while elevated temperatures may lead to thermodynamic redistribution .
    Validation via 2D NMR (HSQC, COSY) can resolve positional ambiguities in the final product .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Key markers include:
    • Sulfonyl group : Downfield shifts (~3.5 ppm for adjacent CH₂ in 1H NMR; ~55 ppm in 13C NMR) .
    • Indole protons : Distinct aromatic signals at 7.1–7.8 ppm and methyl group resonance at ~3.8 ppm .
  • IR spectroscopy : Strong absorption bands at ~1150 cm⁻¹ (S=O stretching) and ~1680 cm⁻¹ (ketone C=O) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) with <2 ppm error .

Advanced: How can crystallographic data resolve contradictions with solution-phase structural predictions?

Answer:
Discrepancies between X-ray crystallography and computational models (e.g., DFT) often arise from conformational flexibility. Approaches include:

  • Conformational analysis : Compare solid-state (X-ray) and solution-phase (NOESY NMR) data to identify dominant conformers .
  • Dynamic simulations : Molecular dynamics (MD) simulations in explicit solvents (e.g., water/DMSO) can reconcile flexibility with experimental observations .
    For example, the sulfonyl group’s orientation may differ in crystal packing versus solution due to intermolecular interactions .

Basic: What in vitro assays are suitable for initial pharmacological profiling?

Answer:

  • Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) due to the indole moiety’s known kinase-targeting activity .
  • Cytotoxicity testing : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess IC₅₀ values .
  • Receptor binding studies : Radioligand displacement assays for serotonin or dopamine receptors, given structural similarities to indole-based ligands .

Advanced: How does the 4-chlorophenylsulfonyl group influence reactivity in nucleophilic substitutions?

Answer:
The electron-withdrawing sulfonyl and chloro groups:

  • Activate adjacent carbons : Enhance susceptibility to nucleophilic attack at the pyrrolidine β-position .
  • Direct electrophilic substitutions : Meta-directing effects of the sulfonyl group can alter regioselectivity in subsequent functionalization .
    Experimental validation via Hammett plots (σ values) and DFT calculations (frontier molecular orbitals) can quantify electronic effects .

Basic: What impurities are common in synthesis, and how are they mitigated?

Answer:

  • By-products : Unreacted sulfonyl chloride or incomplete coupling intermediates.
  • Detection : HPLC with UV/Vis monitoring (λ = 254 nm) identifies impurities >0.1% .
  • Mitigation : Optimize reaction stoichiometry (1.2:1 molar ratio for sulfonyl chloride) and use scavengers (e.g., polymer-bound amines) to quench excess reagents .

Advanced: Can computational chemistry predict metabolic stability?

Answer:

  • CYP450 docking : Predict interactions with CYP3A4/2D6 isoforms using AutoDock Vina. The sulfonyl group may reduce metabolic clearance by steric hindrance .
  • Metabolite prediction : Software like Meteor (Lhasa Ltd.) identifies likely oxidation sites (e.g., indole methyl group) .
    Validate with in vitro microsomal assays (human liver microsomes + NADPH) to quantify half-life .

Basic: How to design stability studies under varying pH and temperature?

Answer:

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 1 week) and analyze via HPLC for degradation products (e.g., hydrolysis of the sulfonamide bond) .
  • Accelerated thermal testing : Store at 40–60°C and monitor ketone oxidation or indole dimerization via LC-MS .

Advanced: What experimental approaches elucidate the sulfonyl group’s role in target binding?

Answer:

  • SAR studies : Synthesize analogs lacking the sulfonyl group and compare binding affinities via surface plasmon resonance (SPR) .
  • X-ray crystallography : Resolve ligand-protein co-crystals to identify hydrogen bonds between the sulfonyl oxygen and kinase hinge regions .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic contributions (ΔH, ΔS) of sulfonyl interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.